N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide
CAS No.:
Cat. No.: VC15691461
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O2 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
| Standard InChI | InChI=1S/C23H21N3O2/c27-23(24-15-14-22-25-20-8-4-5-9-21(20)26-22)16-28-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,27)(H,25,26) |
| Standard InChI Key | PGABXVYNOWTGME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is defined by three distinct domains:
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Benzoimidazole Core: A bicyclic aromatic system comprising fused benzene and imidazole rings. This moiety is known for its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets.
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Ethyl Spacer: A two-carbon chain linking the benzoimidazole to the biphenyl ether group. This spacer provides conformational flexibility, potentially enabling optimal spatial orientation for target engagement.
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Biphenyl-4-yloxy-Acetamide Terminus: A biphenyl ether unit connected to an acetamide group. The biphenyl system enhances lipophilicity, which may improve membrane permeability, while the acetamide moiety offers hydrogen-bonding capabilities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| Hydrogen Bond Donors | 2 (imidazole NH, acetamide NH) |
| Hydrogen Bond Acceptors | 4 (imidazole N, ether O, acetamide O) |
| Rotatable Bonds | 7 |
Synthetic Pathways and Methodological Considerations
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide typically involves multi-step condensation reactions. While explicit details are scarce in publicly available literature, analogous synthetic strategies for related benzimidazole-acetamide derivatives provide insight:
Benzimidazole Formation
Benzimidazole cores are commonly synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions . For example, Wheatley and Stiner (1957) demonstrated the condensation of 2-benzylbenzimidazole precursors with ethylamine derivatives to form structurally related compounds .
Etherification and Acetamide Coupling
The biphenyl ether linkage is likely introduced through a nucleophilic aromatic substitution (SNAr) reaction, where a phenolic oxygen attacks a halogenated biphenyl derivative. Subsequent acetylation with chloroacetamide or a similar reagent would yield the final acetamide group.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Benzimidazole cyclization | o-Phenylenediamine, acetic acid, heat |
| 2 | Alkylation of ethylamine spacer | Ethyl bromide, base catalysis |
| 3 | Biphenyl ether formation | 4-Bromobiphenyl, K₂CO₃, DMF |
| 4 | Acetamide coupling | Chloroacetamide, triethylamine |
Future Research Directions
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Biochemical Profiling: Conduct enzyme inhibition assays against HDACs, topoisomerases, and microbial targets.
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Molecular Docking: Simulate interactions with ATP-binding pockets of kinases (e.g., EGFR, Bcr-Abl).
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In Vivo Toxicity Studies: Evaluate acute and chronic toxicity using rodent models.
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Structure-Activity Relationship (SAR): Synthesize analogs with modified spacers or substituents to optimize potency.
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